(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate
Description
Properties
Molecular Formula |
C11H9ClO2S |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
S-methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9ClO2S/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ |
InChI Key |
FVXMGVYRFDVDKZ-AATRIKPKSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Oxidative Bromination :
α,β-Unsaturated ketones react with N-bromosuccinimide (NBS) in the presence of PPh₃·HBr and dimethyl sulfoxide (DMSO) to generate α-bromo-α,β-unsaturated ketones. For example, 4-(3-chlorophenyl)-3-buten-2-one undergoes bromination at the α-position under these conditions.
$$
\text{4-(3-Chlorophenyl)-3-buten-2-one} + \text{NBS} \xrightarrow{\text{PPh₃·HBr, DMSO}} \text{4-(3-Chlorophenyl)-2-bromo-3-buten-2-one}
$$Kornblum Oxidation :
The α-bromo intermediate is treated with sodium methanethiolate (NaSMe) in DMSO, facilitating nucleophilic displacement of bromide by the thiolate anion. This step concurrently oxidizes the α-position to a ketone, yielding the thioester.
$$
\text{2-Bromo intermediate} + \text{NaSMe} \xrightarrow{\text{DMSO}} \text{(E)-S-Methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate}
$$
Optimization Data
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Brominating agent | NBS (1.2 equiv) | 78% | |
| Solvent | Carbon tetrachloride | 72% | |
| Temperature | 80°C (reflux) | 68% | |
| Thiolate source | NaSMe in DMSO | 82% |
Advantages : High stereoselectivity (E/Z > 9:1).
Limitations : Requires strict anhydrous conditions to prevent hydrolysis.
Condensation of α-Keto Esters with Thiols
Thioesterification of α-keto esters with methanethiol under acidic or basic conditions provides direct access to the target compound.
Chemical Reactions Analysis
Types of Reactions: (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to the corresponding saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated ketones.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Research indicates that (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate exhibits significant biological activities, making it a candidate for various applications:
- Enzyme Inhibition : Studies have shown that this compound can inhibit methionine aminopeptidases, enzymes crucial for protein maturation. The inhibitory effects vary across different strains of bacteria, suggesting potential for antimicrobial therapies .
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's interaction with biological targets, indicating its potential as an antimicrobial agent against various pathogens.
- Pharmacological Exploration : The compound's structure suggests it may modulate biochemical pathways, which is critical for drug development. Its interactions with proteins and other biomolecules are under investigation to elucidate its therapeutic roles .
Applications in Pharmaceuticals
The unique structure of (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate positions it as a valuable intermediate in pharmaceutical synthesis. Its potential applications include:
- Drug Development : Due to its enzyme inhibitory properties, it could be developed into drugs targeting specific diseases where methionine aminopeptidase activity is pivotal.
- Antimicrobial Agents : Given its demonstrated antimicrobial activity, it may serve as a lead compound for developing new antibiotics or antifungal agents.
Agrochemical Applications
The compound's ability to interact with biological systems also suggests potential uses in agriculture:
- Pesticides : Its reactivity and biological activity could lead to the development of novel pesticides that target specific pests while minimizing environmental impact.
- Herbicides : Research into its herbicidal properties could provide insights into developing effective weed management solutions.
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioesters and Thioates
(a) S-methyl 4-(Dimethylamino)-4-methylpent-2-ynethioate
- Structure: Contains a dimethylamino group and an alkyne moiety instead of the 3-chlorophenyl and α,β-unsaturated ketone.
- Applications : Used in combination therapies to target cancer cells with low glutathione (GSH) levels (<0.5 nmol/25,000 cells) by modulating H₂O₂ levels .
- Key Difference: The presence of an electron-donating dimethylamino group contrasts with the electron-withdrawing 3-chlorophenyl group in the target compound, which may alter redox activity or binding affinity.
(b) Ethyl S-2-Dimethylaminoethyl Propylphosphonothioate
- Structure: Phosphonothioate ester with a dimethylaminoethyl side chain .
- Reactivity: Phosphonothioates are often hydrolytically stable and used in agrochemicals or nerve agents. The thioate group in the target compound may exhibit different stability due to the absence of phosphorus.
Triazole-Thiones with 3-Chlorophenyl Substituents
- Examples :
- Synthesis : High yields (85–95%) via cyclization reactions, suggesting efficient routes for halogenated triazoles.
- Comparison: The triazole-thione core provides hydrogen-bonding capacity, unlike the non-cyclic enethioate in the target compound. Halogen substituents (Br, Cl) may enhance lipophilicity and bioactivity.
Hydrazinecarbothioamides and Derivatives
- Example : 2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides .
- Synthesis: Condensation of hydrazinecarbothioamides with aromatic aldehydes in ethanol/acetic acid.
- Contrast : The target compound lacks a hydrazine group but shares the 3-chlorophenyl motif, which may confer similar pharmacokinetic properties.
Piperazine and Piperidine Derivatives
- Example : 1-(3-Chlorophenyl)piperazine (a process impurity in pharmaceuticals) .
- Role : Piperazine derivatives are common in CNS drugs due to their ability to cross the blood-brain barrier.
- Divergence : The target compound’s enethioate backbone likely reduces basicity compared to piperazine’s amine functionality, altering solubility and target interactions.
Key Structural and Functional Insights
- Electronic Effects: The 3-chlorophenyl group in the target compound likely enhances electrophilicity at the α,β-unsaturated ketone, promoting Michael addition reactions—unlike dimethylamino or piperazine derivatives.
- Biological Activity : Thioesters (e.g., S-methyl derivatives) show promise in targeting cellular redox states, whereas triazole-thiones may exhibit antimicrobial properties due to heterocyclic stability .
- Synthetic Accessibility : Triazole-thiones and hydrazinecarbothioamides achieve high yields (>85%), suggesting that optimizing the target compound’s synthesis could follow similar protocols .
Biological Activity
(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate is a thioester compound notable for its unique chemical structure and potential biological applications. This article delves into its biological activity, synthesis, and relevance in medicinal chemistry, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C11H10ClO2S
- Molecular Weight : Approximately 224.64 g/mol
- Functional Groups : Thioester, chlorophenyl substituent, and a keto group.
The presence of the chlorophenyl group is significant as it enhances the compound's interaction with biological systems, which may lead to various pharmacological effects.
Enzyme Inhibition
Research indicates that (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate exhibits notable inhibitory effects on methionine aminopeptidases (MetAPs), enzymes crucial for protein maturation. These enzymes are involved in removing the N-terminal methionine from nascent proteins, making them vital targets in cancer therapy and antibiotic development.
Inhibition Studies :
- The compound showed varying levels of inhibition against different bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it was tested against Staphylococcus aureus and Escherichia coli, where it demonstrated significant antibacterial activity.
Table 1: Inhibition Potency Against Selected Bacterial Strains
| Bacterial Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5 | Inhibition of MetAPs |
| Escherichia coli | 15.0 | Disruption of protein synthesis |
Synthesis Methods
Several synthetic routes have been documented for producing (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate. These methods highlight the compound's versatility in organic synthesis:
- Thioesterification : Reaction of a suitable acid chloride with a methyl thiol.
- Conjugate Addition : Utilizing Michael addition to form the thioester structure.
- Cyclization Reactions : Employing cyclization techniques to introduce the chlorophenyl group effectively.
These methodologies allow researchers to produce the compound efficiently for further biological studies.
Antimicrobial Applications
In one study, (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate was evaluated alongside existing antibiotics. The results indicated that it could serve as a complementary treatment option against antibiotic-resistant bacteria. The compound's mechanism appears to involve disruption of bacterial protein synthesis pathways, which is critical for bacterial growth and survival .
Pharmacological Exploration
Another study focused on the compound's interaction with various biological macromolecules, including DNA and proteins. The binding affinity studies indicated that (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate could potentially interfere with DNA replication processes, positioning it as a candidate for further pharmacological exploration in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
